molecular formula C8H8BrNO B2518355 2-Bromo-5-prop-2-enoxypyridine CAS No. 1698591-90-0

2-Bromo-5-prop-2-enoxypyridine

Cat. No.: B2518355
CAS No.: 1698591-90-0
M. Wt: 214.062
InChI Key: VRAFPHWPJIZVBI-UHFFFAOYSA-N
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Description

2-Bromo-5-prop-2-enoxypyridine is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a prop-2-enoxy group at the 5-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-prop-2-enoxypyridine can be achieved through several methods. One common method involves the bromination of 5-prop-2-enoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light conditions . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-iodopyridine is coupled with an allyl alcohol derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-prop-2-enoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-azido-5-prop-2-enoxypyridine or 2-thiocyanato-5-prop-2-enoxypyridine.

    Oxidation: Formation of 5-prop-2-enoxy-2-pyridinecarboxaldehyde or 5-prop-2-enoxy-2-pyridinecarboxylic acid.

    Reduction: Formation of 2-bromo-5-prop-2-enoxypiperidine.

Scientific Research Applications

2-Bromo-5-prop-2-enoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-prop-2-enoxypyridine involves its interaction with various molecular targets. The bromine atom at the 2-position makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The prop-2-enoxy group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound.

Comparison with Similar Compounds

2-Bromo-5-prop-2-enoxypyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both bromine and prop-2-enoxy groups, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-5-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAFPHWPJIZVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698591-90-0
Record name 2-bromo-5-(prop-2-en-1-yloxy)pyridine
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